Ethyl 2-((5-fluoropyridin-2-yl)oxy)acetate
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Overview
Description
Ethyl 2-((5-fluoropyridin-2-yl)oxy)acetate is an organic compound with the molecular formula C9H10FNO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-fluoropyridin-2-yl)oxy)acetate typically involves the reaction of 5-fluoropyridine-2-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-fluoropyridin-2-yl)oxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-((5-fluoropyridin-2-yl)oxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-((5-fluoropyridin-2-yl)oxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Fluroxypyr-meptyl: An esterified form of the herbicide fluroxypyr, used to control broadleaf weeds.
1-methylheptyl (4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetate: Another pyridine derivative with similar structural features.
Uniqueness
Ethyl 2-((5-fluoropyridin-2-yl)oxy)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
777-88-8 |
---|---|
Molecular Formula |
C9H10FNO3 |
Molecular Weight |
199.18 g/mol |
IUPAC Name |
ethyl 2-(5-fluoropyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C9H10FNO3/c1-2-13-9(12)6-14-8-4-3-7(10)5-11-8/h3-5H,2,6H2,1H3 |
InChI Key |
YHNVCQAPYNAFMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=NC=C(C=C1)F |
Origin of Product |
United States |
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